
methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is an organic compound with a complex structure that includes multiple functional groups such as nitro, cyano, and ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of fluorene derivatives followed by the introduction of cyano groups through a condensation reaction. The final step involves esterification to introduce the methyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures are essential due to the presence of reactive nitro and cyano groups.
化学反応の分析
Types of Reactions
Methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamine derivatives.
Substitution: Formation of substituted fluorene derivatives with various functional groups.
科学的研究の応用
Methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Potential use in studying the interactions of nitro and cyano groups with biological molecules.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
類似化合物との比較
Similar Compounds
Methyl 9-(dicyanomethylidene)-2,7-dinitrofluorene: Lacks the carboxylate group but has similar electronic properties.
9-(Dicyanomethylidene)-2,7-dinitrofluorene: Similar structure but without the methyl ester group.
Methyl 2,7-dinitrofluorene-4-carboxylate: Lacks the dicyanomethylidene group.
Uniqueness
Methyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is unique due to the combination of nitro, cyano, and ester groups in a single molecule. This combination imparts distinct electronic properties, making it valuable for specific applications in materials science and organic electronics.
特性
分子式 |
C18H8N4O6 |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
methyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C18H8N4O6/c1-28-18(23)15-6-11(22(26)27)5-14-16(9(7-19)8-20)13-4-10(21(24)25)2-3-12(13)17(14)15/h2-6H,1H3 |
InChIキー |
IJJUMPNGDKYGMG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


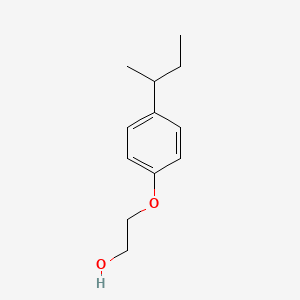

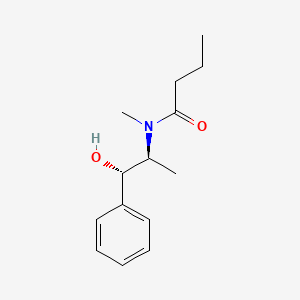

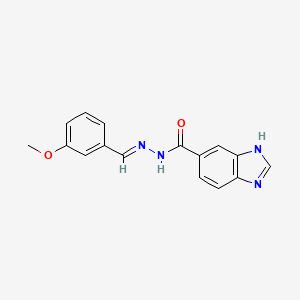

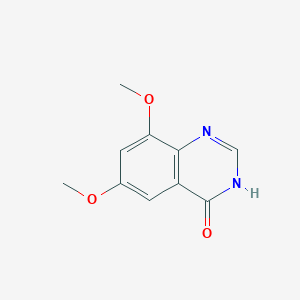
![Benzenamine, N-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B12000714.png)


![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)

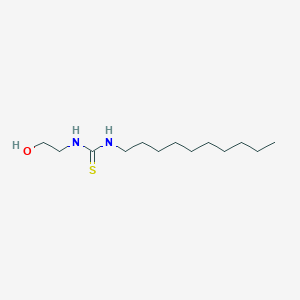
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
